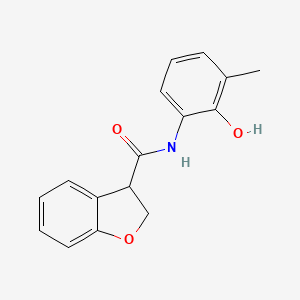
N-(3-bromo-5-chloro-2-hydroxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-5-chloro-2-hydroxyphenyl)acetamide, also known as BCHPA, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of N-(3-bromo-5-chloro-2-hydroxyphenyl)acetamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins that play a role in inflammation and oxidative stress. N-(3-bromo-5-chloro-2-hydroxyphenyl)acetamide has also been found to induce cell death in cancer cells by activating apoptotic pathways.
Biochemical and Physiological Effects:
N-(3-bromo-5-chloro-2-hydroxyphenyl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(3-bromo-5-chloro-2-hydroxyphenyl)acetamide has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, N-(3-bromo-5-chloro-2-hydroxyphenyl)acetamide has been found to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-bromo-5-chloro-2-hydroxyphenyl)acetamide in lab experiments is its versatility. It can be used in a range of assays to study its effects on various biological processes. N-(3-bromo-5-chloro-2-hydroxyphenyl)acetamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using N-(3-bromo-5-chloro-2-hydroxyphenyl)acetamide is its low solubility in water, which can make it difficult to work with in certain assays.
Future Directions
There are several future directions for research on N-(3-bromo-5-chloro-2-hydroxyphenyl)acetamide. One area of interest is its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anticancer agent. Further research is needed to fully understand the mechanism of action of N-(3-bromo-5-chloro-2-hydroxyphenyl)acetamide and to explore its potential applications in various fields.
In conclusion, N-(3-bromo-5-chloro-2-hydroxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its anti-inflammatory, antioxidant, and antitumor properties make it a promising candidate for further research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in medicine and other fields.
Synthesis Methods
N-(3-bromo-5-chloro-2-hydroxyphenyl)acetamide can be synthesized through a series of reactions involving 3-bromo-5-chloro-2-hydroxybenzoic acid and acetic anhydride. The reaction takes place in the presence of a catalyst and requires careful monitoring of temperature and reaction time to obtain a high yield of N-(3-bromo-5-chloro-2-hydroxyphenyl)acetamide.
Scientific Research Applications
N-(3-bromo-5-chloro-2-hydroxyphenyl)acetamide has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. N-(3-bromo-5-chloro-2-hydroxyphenyl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(3-bromo-5-chloro-2-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-4(12)11-7-3-5(10)2-6(9)8(7)13/h2-3,13H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKKQVMFJFBNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC(=C1)Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile](/img/structure/B7584731.png)
![2-[(3,4-Dimethylphenyl)sulfonylmethyl]oxane](/img/structure/B7584735.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7584749.png)
![2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7584768.png)
![1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584781.png)

![1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7584791.png)

![1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-methyl-3-phenylbutan-1-one](/img/structure/B7584804.png)



![3-[[ethyl(methyl)amino]methyl]-N-[(4-methylsulfanylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7584840.png)
